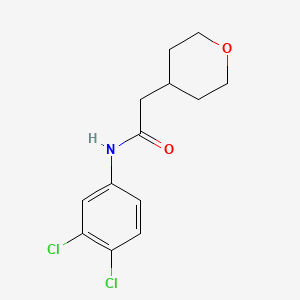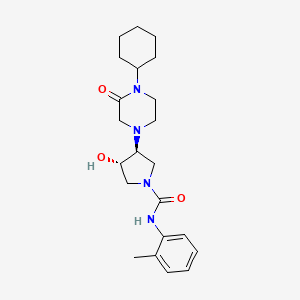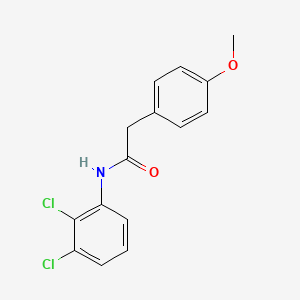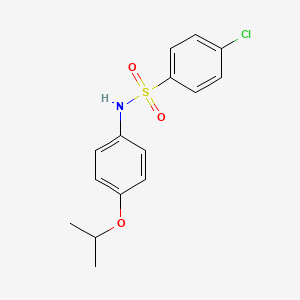![molecular formula C17H17N3OS B5652045 N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5652045.png)
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine, also known as the compound MTZM, is a thiazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTZM has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
MTZM exerts its antitumor activity by inhibiting N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine activity of tubulin, a protein involved in cell division. It binds to N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine colchicine-binding site on tubulin, preventing N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine formation of microtubules and disrupting N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine normal cell division process. MTZM also inhibits N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine activity of topoisomerase II, an enzyme involved in DNA replication and repair, furN-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminer contributing to its antitumor activity.
Biochemical and Physiological Effects
MTZM has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. MTZM has also been shown to inhibit angiogenesis, N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine process by which new blood vessels are formed, which is essential for tumor growth and metastasis. MTZM has been found to have a low toxicity profile, making it a promising candidate for N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine development of new drugs.
Advantages and Limitations for Lab Experiments
MTZM has several advantages for lab experiments. It is easy to synN-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminesize and has a relatively low cost, making it accessible to researchers. MTZM has also been found to have a high degree of selectivity for cancer cells, minimizing its effects on normal cells. However, N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminere are also limitations to using MTZM in lab experiments. Its mechanism of action is not fully understood, and furN-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminer research is needed to elucidate its effects on normal cells. MTZM has also been found to exhibit some degree of toxicity at higher concentrations, which may limit its N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminerapeutic potential.
Future Directions
There are several future directions for research on MTZM. One area of interest is N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine development of new drugs based on MTZM. Researchers are exploring N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine use of MTZM as a scaffold for N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine development of new compounds with improved selectivity and efficacy. AnoN-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminer area of interest is N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine investigation of N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine molecular mechanisms underlying N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine antitumor activity of MTZM. Researchers are exploring N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine role of various signaling pathways in mediating N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine effects of MTZM on cancer cells. Finally, N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminere is interest in exploring N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine potential of MTZM as a N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminerapeutic agent for oN-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminer diseases, such as fungal and bacterial infections.
Synthesis Methods
MTZM can be synN-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminesized through a multistep process involving N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine condensation of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide, followed by cyclization to form N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine thiazole ring. The resulting compound is N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminen reacted with 2-chloro-5-methylpyridine to obtain MTZM.
Scientific Research Applications
MTZM has been extensively studied for its potential N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminerapeutic applications. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. MTZM has been found to be effective against various cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to inhibit N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine growth of fungi and bacteria, including Candida albicans and Staphylococcus aureus.
properties
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-11-4-7-16(18-9-11)20-17-19-14(10-22-17)13-5-6-15(21-3)12(2)8-13/h4-10H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWJBRCYLTWOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5651969.png)
![2-{[3-(aminomethyl)-1-pyrrolidinyl]methyl}-6,8-dimethyl-4-quinolinol dihydrochloride](/img/structure/B5651992.png)

![4-hydroxy-2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylmethyl]-6-quinolinecarboxamide dihydrochloride](/img/structure/B5652005.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5652016.png)

![3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpiperidine](/img/structure/B5652028.png)
![3-cyclobutyl-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole](/img/structure/B5652039.png)


![N,N-dimethyl-3-[(2-oxo-3,4-dihydroquinolin-1(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5652050.png)
![ethyl 5-phenyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5652055.png)
![(3-{[5-(1H-benzimidazol-6-yl)pyridin-2-yl]oxy}propyl)dimethylamine](/img/structure/B5652061.png)